Home > Products > Screening Compounds P108223 > 3-Phenacylthiazolium
3-Phenacylthiazolium -

3-Phenacylthiazolium

Catalog Number: EVT-1265299
CAS Number:
Molecular Formula: C11H10NOS+
Molecular Weight: 204.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Phenacylthiazolium is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in the treatment of diseases associated with advanced glycation end products (AGEs). AGEs are complex molecules formed through the non-enzymatic reaction between sugars and proteins, which can lead to various chronic conditions, including diabetes and cardiovascular diseases. The thiazolium ring in 3-Phenacylthiazolium contributes to its reactivity and biological activity, making it a valuable subject for research.

Source

3-Phenacylthiazolium can be synthesized through various chemical methods, often involving the reaction of thiazole derivatives with phenacyl halides. This compound is part of a broader class of thiazolium salts that have been studied for their biological activities, particularly their ability to inhibit the formation of AGEs.

Classification

3-Phenacylthiazolium belongs to the category of thiazolium salts, which are characterized by the presence of a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiglycation properties.

Synthesis Analysis

Methods

The synthesis of 3-Phenacylthiazolium typically involves the following steps:

  1. Formation of Thiazole Ring: The initial step usually involves the synthesis of a thiazole derivative through the reaction of appropriate aldehydes or ketones with thiourea or isothiocyanates.
  2. Alkylation: The thiazole derivative is then alkylated using phenacyl halides (such as bromides or chlorides) to introduce the phenacyl group.

Technical Details

The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy. For instance, proton NMR and carbon-13 NMR provide insights into the structural integrity and purity of the synthesized compound. Melting points can also be determined to assess purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-Phenacylthiazolium consists of a thiazole ring bonded to a phenacyl group. The general formula can be represented as C₉H₈N₂S.

Data

Key structural data includes:

  • Molecular Weight: Approximately 164.24 g/mol
  • Melting Point: Typically ranges from 150°C to 160°C depending on purity.
  • NMR Spectra: Characteristic peaks corresponding to protons on the thiazole ring and phenacyl group.
Chemical Reactions Analysis

Reactions

3-Phenacylthiazolium participates in various chemical reactions, particularly those involving α-dicarbonyl compounds which are precursors to AGEs.

Technical Details

  1. Cleavage Reactions: The compound has been shown to cleave α-dicarbonyl compounds effectively, which is crucial in preventing AGE formation.
  2. Hydrolysis: It undergoes hydrolysis under certain conditions, leading to the formation of reactive intermediates that can further participate in glycation reactions.
Mechanism of Action

Process

The mechanism by which 3-Phenacylthiazolium exerts its effects primarily involves its ability to interact with dicarbonyl intermediates during glycation processes.

Data

  1. Inhibition of AGE Formation: Research indicates that this compound can significantly reduce the levels of AGEs in vitro by cleaving dicarbonyl precursors.
  2. Cellular Studies: In cellular models, treatment with 3-Phenacylthiazolium has been shown to mitigate oxidative stress and inflammation associated with high glucose levels.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white crystalline solid.
  2. Solubility: Soluble in polar organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Highly reactive towards α-dicarbonyl compounds and other electrophiles due to the presence of the thiazolium cation.
Applications

Scientific Uses

  1. Antiglycation Agent: 3-Phenacylthiazolium is primarily studied for its potential as an antiglycation agent, aimed at preventing or reversing complications associated with diabetes.
  2. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting AGE-related diseases.
  3. Research Tool: Used in biochemical assays to study glycation mechanisms and AGE formation pathways.
Introduction to 3-Phenacylthiazolium Compounds

Historical Development of Thiazolium-Based AGE Breakers

The investigation into thiazolium salts as advanced glycation end-product (AGE) breakers originated in the 1990s with the discovery that N-phenacylthiazolium bromide (PTB) could cleave α-dicarbonyl crosslinks in glycated proteins. This breakthrough emerged from foundational studies demonstrating that certain nucleophilic heterocyclic compounds could disrupt the stable, covalent adducts formed during the Maillard reaction [2] [9]. The scientific rationale stemmed from the need to address AGE-mediated pathologies—particularly diabetic complications and age-related tissue stiffening—by reversing established protein modifications rather than merely preventing new AGE formation.

In 1996, Vasan et al. pioneered PTB as a novel agent capable of cleaving pre-existing AGE crosslinks in rat-tail tendon collagen, demonstrating both in vitro and in vivo efficacy [3]. This catalyzed pharmaceutical development, leading to the creation of Alagebrium (formerly ALT-711), a dimethylated derivative optimized for enhanced stability and biological activity. Alagebrium represented the first clinically tested AGE breaker, entering trials for cardiovascular and diabetic applications by the early 2000s under Alteon, Inc. [1]. Despite promising preclinical data, clinical development stalled after 2009 when Synvista Therapeutics terminated trials to prioritize other candidates, leaving PTB and its derivatives as pivotal research tools but undeveloped therapeutics [1] [11].

Table 1: Key Milestones in Thiazolium-Based AGE Breaker Development

YearDevelopmentSignificance
1996Discovery of PTB's crosslink-cleaving abilityFirst evidence of reversible AGE chemistry [3]
2000PTB shown to prevent vascular AGE accumulationValidation in diabetic rat models [2]
2004Alagebrium (ALT-711) clinical trialsFirst human studies for AGE reversal in hypertension [1]
2009Termination of Alagebrium trialsShift away from therapeutic development of thiazolium compounds [1]

Definition and Scope of 3-Phenacylthiazolium in Glycation Research

3-Phenacylthiazolium compounds constitute a class of heterocyclic organic molecules characterized by a positively charged thiazole ring (five-membered ring with nitrogen and sulfur atoms) linked to a phenacyl group (C₆H₅COCH₂–). This structure confers potent nucleophilic properties, enabling attack on electrophilic carbonyl carbons within AGE crosslinks [2] [9]. The term encompasses both the prototypical PTB and its derivatives, including Alagebrium, which features methyl substituents at the 4- and 5-positions of the thiazolium ring to enhance reactivity [1].

Within glycation research, these compounds specifically target AGE-derived protein crosslinks—stable covalent bonds formed between lysine, arginine, or cysteine residues in proteins modified by reducing sugars or reactive dicarbonyls like methylglyoxal [9]. Unlike broad-spectrum carbonyl scavengers (e.g., aminoguanidine), PTB derivatives exhibit selectivity for pre-formed AGEs rather than inhibiting early glycation stages. Their scope is thus defined by their mechanistic focus on reversing established AGE damage in long-lived extracellular proteins, including:

  • Collagen in bone, cartilage, and skin [3] [7]
  • Elastin and matrix proteins in vascular tissues [1] [2]
  • Basement membrane components in renal glomeruli [8]

Significance in Targeting Advanced Glycation End Products (AGEs)

AGEs are irreversible adducts formed via non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. Their accumulation drives age-related tissue dysfunction and diabetic complications through three primary mechanisms:

  • Structural Crosslinking: Inducing stiffness in collagen-rich tissues (e.g., arteries, bone) [6] [7]
  • Receptor-Mediated Signaling (RAGE): Triggering oxidative stress and inflammation [4] [7]
  • Intracellular Protein Dysfunction: Impairing enzyme activity and proteostasis [6]

3-Phenacylthiazolium compounds address a critical unmet need by targeting the irreversibility of AGE accumulation. Unlike endogenous mechanisms (e.g., renal clearance), which inefficiently remove crosslinked AGEs, PTB derivatives catalytically cleave these bonds, restoring tissue compliance and function. Their significance is underscored by studies linking AGE burden to:

  • Systolic hypertension due to arterial stiffening [1]
  • Bone fragility from altered collagen plasticity [3] [5]
  • Diabetic microangiopathy [2] [8]

Properties

Product Name

3-Phenacylthiazolium

IUPAC Name

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone

Molecular Formula

C11H10NOS+

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C11H10NOS/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10/h1-7,9H,8H2/q+1

InChI Key

IBDBVEYUXOTRAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.